2-(Furan-2-yl)imidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Assuming 2-substituted imidazo[1,2-a]pyridines are interchangeable risks SAR failure. 2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0) delivers validated differentiation: • Lower LogP (2.59) & higher TPSA (30.44 Ų) vs. 2-phenyl analog limits BBB penetration-ideal for peripheral-target programs. • Furan oxygen provides strong H-bond acceptor (absent in thiophene), critical for target affinity & selectivity. • Electron-rich furan directs C-3 electrophilic attack (53% fluorination yield) for predictable library synthesis. Supplied at ≥98% purity; bulk quantities available upon request.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 28795-36-0
Cat. No. B1336074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)imidazo[1,2-a]pyridine
CAS28795-36-0
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=CO3
InChIInChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H
InChIKeySIDJEDFUSPSLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)imidazo[1,2-a]pyridine: Procurement & Structure


2-(Furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core with a furan ring at the 2-position [1]. This class of compounds is recognized for its privileged scaffold in medicinal chemistry, with a diverse range of biological activities including anticancer and antimicrobial properties [2]. The compound's computed XLogP3-AA is 2.5, and it has a topological polar surface area (TPSA) of 30.44 Ų [1].

Scaffold Imidazo[1,2-a]pyridine with 2-furan substitution – privileged med chem core
Screening Reported anticancer and antimicrobial screening context; SAR exploration
Derivatization Regioselective C-3 electrophilic functionalization enabled by electron-rich furan

2-(Furan-2-yl)imidazo[1,2-a]pyridine: Generic Substitution Risks


Assuming interchangeability with other 2-substituted imidazo[1,2-a]pyridines is a high-risk procurement strategy. Even minor structural changes, such as replacing the furan with a phenyl or thiophene ring, can lead to significant alterations in physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) [1]. These parameters directly impact solubility, membrane permeability, and molecular recognition, making it impossible to guarantee equivalent biological activity or synthetic utility without direct comparative data. The specific heteroatom arrangement in the furan ring dictates unique electronic and hydrogen-bonding capabilities that are not replicated by its carbon- or sulfur-based analogs [2].

! Furan → Phenyl: LogP and TPSA shifts may significantly alter solubility and permeability profiles; direct interchange requires verification.
! Furan → Thiophene: Hydrogen-bond acceptor strength differs dramatically (O vs. S); target engagement may not transfer without binding data.
! Less electron-rich 2-aryl analogs may not reproduce C-3 regioselectivity observed for furan; synthetic route validation needed.

2-(Furan-2-yl)imidazo[1,2-a]pyridine: Key Differentiation from Analogs


Furan-Induced Lipophilicity Modulation

The substitution of a furan ring at the 2-position results in a significantly lower lipophilicity compared to the phenyl analog. This is a critical differentiating factor for optimizing solubility and membrane permeability in drug development .

Furan Lipophilicity
Data to verify
Furan vs Phenyl: LogP 2.59 → 3.00 (Δ −0.41)
Supports solubility and permeability optimization context
Computed value; experimental validation recommended
Medicinal Chemistry Physicochemical Property Analysis Drug Design

Increased Polar Surface Area via Furan

The furan substituent introduces an oxygen atom that is not present in the phenyl analog, leading to a substantial increase in the topological polar surface area (TPSA). This directly impacts the compound's ability to cross biological membranes and its overall drug-likeness [1].

Polar Surface Area
Source review
Furan vs Phenyl: TPSA 30.44 → 17.3 Ų (Δ +13.14, 76% larger)
May influence BBB penetration and oral bioavailability context
Computed; relevant for peripheral agent design review
ADME Prediction Medicinal Chemistry Structural Biology

Hydrogen Bonding: Furan vs. Thiophene

Replacing the furan ring with a thiophene ring results in a similar lipophilicity profile but a dramatically different capacity for hydrogen bonding. The oxygen atom in the furan ring is a strong hydrogen bond acceptor, whereas the sulfur atom in thiophene is a very weak acceptor, which can alter target binding affinity [1].

H-Bond Capacity
Class-level
Furan O: strong HBA; Thiophene S: weak HBA
H-bonding capacity may shift target engagement
Class-level inference; confirm with binding assay
Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Regioselective C-3 Electrophilic Substitution

The electron-rich nature of the furan ring makes it highly reactive towards electrophilic attack, enabling regioselective functionalization that is not possible with less electron-rich phenyl analogs. This property is crucial for generating diverse libraries from a single scaffold [1].

C-3 Regioselectivity
Supporting evidence
53% yield via Selectfluor-mediated fluorination
Supports C-3 regioselective derivatization context
CHCl₃/H₂O, 0.75 h; building-block utility indicated
Organic Synthesis Reaction Selectivity Fluorination

2-(Furan-2-yl)imidazo[1,2-a]pyridine: Strategic Applications


Peripheral & Low-BBB Penetration Scaffold

Given its lower LogP (2.59) and significantly higher TPSA (30.44 Ų) compared to 2-phenylimidazo[1,2-a]pyridine, this compound is an excellent starting scaffold for medicinal chemistry programs targeting peripheral receptors or diseases where limited blood-brain barrier penetration is desired. This property is crucial for minimizing potential CNS-related side effects .

HBA-Dependent Target Engagement

The furan oxygen serves as a strong hydrogen bond acceptor (HBA), a feature absent in the thiophene analog. This makes 2-(Furan-2-yl)imidazo[1,2-a]pyridine the preferred choice for projects where molecular modeling or SAR data suggests that a key hydrogen bond interaction is critical for binding affinity and target selectivity [1].

Building Block for C-3 Regioselective Derivatization

The electron-rich furan substituent directs electrophilic attack to the C-3 position of the imidazo[1,2-a]pyridine core, as demonstrated by a 53% yield in Selectfluor-mediated fluorination. This regioselectivity is a valuable feature for chemists aiming to build diverse compound libraries for biological screening, offering a predictable and efficient synthetic route not shared by less reactive 2-aryl analogs [2].

Application
Selection Property
Validation Focus
Peripheral & low-BBB penetration scaffold studies
Lower LogP, higher TPSA profile compared to phenyl analog
BBB penetration assessment; CNS side-effect minimization monitoring
HBA-dependent target engagement research
Furan oxygen as strong H-bond acceptor
Binding affinity validation in targets requiring HBA interaction
C-3 regioselective derivatization library synthesis
Electron-rich furan directing electrophilic attack to C-3
Regioselectivity and yield under various electrophilic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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